5-Methylethylone hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5-Methylethylone hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
5-Methylethylone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur at the amino group or the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methylethylone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: Research studies investigate its effects on neurotransmitter systems and its potential as a psychoactive substance.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and toxicity.
Industry: It is used in the development of new psychoactive substances and in forensic science for the detection of designer drugs
Mechanism of Action
The mechanism of action of 5-Methylethylone hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, increased energy, and altered perception. The molecular targets and pathways involved include the serotonin transporter, norepinephrine transporter, and dopamine transporter .
Comparison with Similar Compounds
5-Methylethylone hydrochloride is structurally similar to other cathinone derivatives such as:
Methylone: Known for its stimulant and empathogenic effects.
Ethylone: Similar in structure and effects to this compound.
Butylone: Another cathinone derivative with stimulant properties.
Eutylone: Known for its psychoactive effects.
Ephylone: A designer drug with stimulant and empathogenic effects.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and effects.
Properties
CAS No. |
2748289-02-1 |
---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13;/h5-6,9,14H,4,7H2,1-3H3;1H |
InChI Key |
GPFNMPVEIHTOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2.Cl |
Origin of Product |
United States |
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